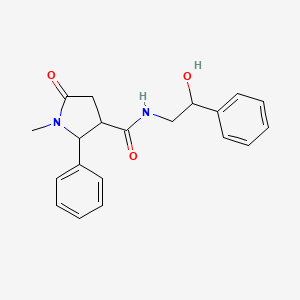![molecular formula C23H29ClN2O3 B6041020 N-(3-chlorobenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B6041020.png)
N-(3-chlorobenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]propanamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique properties. In
作用機序
The mechanism of action of N-(3-chlorobenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of dopamine receptors in the brain, which may be responsible for its potential neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One of the advantages of using N-(3-chlorobenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]propanamide in lab experiments is its potential to provide insights into the mechanisms of pain and inflammation. It may also provide insights into the mechanisms of neurological disorders such as Parkinson's disease and Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is the lack of information regarding its safety and toxicity.
将来の方向性
There are several future directions for the research on N-(3-chlorobenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]propanamide. One direction is to further investigate its potential as a drug for the treatment of pain and inflammation. Another direction is to investigate its potential as a drug for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine its safety and toxicity in humans.
合成法
The synthesis of N-(3-chlorobenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]propanamide involves a multi-step process. The first step involves the reaction of 3-chlorobenzyl chloride with 1-(2-hydroxy-5-methoxybenzyl)-4-piperidinone in the presence of a base such as sodium hydroxide. This results in the formation of N-(3-chlorobenzyl)-1-(2-hydroxy-5-methoxybenzyl)-4-piperidinone. The second step involves the reaction of this intermediate compound with propanoyl chloride in the presence of a base such as triethylamine. This results in the formation of the final compound, N-(3-chlorobenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]propanamide.
科学的研究の応用
N-(3-chlorobenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]propanamide has been found to have potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3/c1-29-21-6-7-22(27)19(14-21)16-26-11-9-17(10-12-26)5-8-23(28)25-15-18-3-2-4-20(24)13-18/h2-4,6-7,13-14,17,27H,5,8-12,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXNYTWAETWFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCC(CC2)CCC(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1-ethyl-2-pyrrolidinone](/img/structure/B6040950.png)


![3-ethyl-4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B6040970.png)
![4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline](/img/structure/B6040975.png)
![2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate](/img/structure/B6040979.png)
![6-(2-chlorophenyl)-N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040994.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(2-pyridinyl)acetamide](/img/structure/B6041008.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B6041010.png)
![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B6041028.png)
![2-[(3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)methyl]pyridine trifluoroacetate](/img/structure/B6041033.png)
![N-{5-[(cyclohexylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6041036.png)
![7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6041038.png)
![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6041040.png)